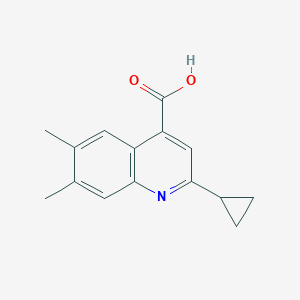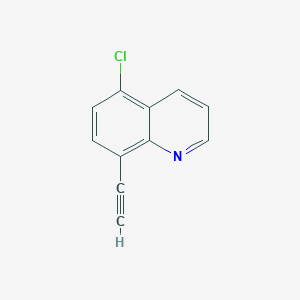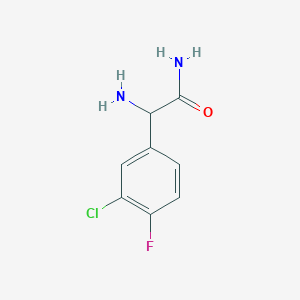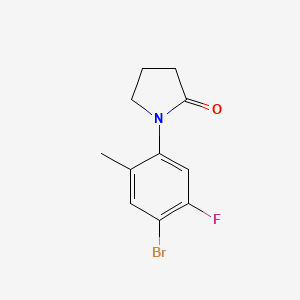
5-Bromo-4-(2,5-dibromophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022751 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022751 involves a series of chemical reactions that require precise conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of MFCD33022751 is scaled up from laboratory methods, ensuring consistency and purity. The process involves large-scale reactors and stringent quality control measures to produce the compound in bulk. The industrial methods are designed to be cost-effective while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022751 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022751 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed: The major products formed from the reactions of MFCD33022751 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
MFCD33022751 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD33022751 is investigated for its therapeutic potential in treating various diseases. Industrially, it is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of MFCD33022751 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions. The exact pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to MFCD33022751 include those with comparable molecular structures and reactivity. These compounds may share some properties but differ in others, making each unique in its applications.
Highlighting Uniqueness: MFCD33022751 stands out due to its specific molecular configuration and the range of reactions it can undergo. Its versatility in scientific research and industrial applications highlights its uniqueness compared to similar compounds.
Conclusion
MFCD33022751 is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis to its various reactions and applications, this compound continues to be a valuable subject of study in multiple scientific fields.
Eigenschaften
Molekularformel |
C10H5Br3N2O |
|---|---|
Molekulargewicht |
408.87 g/mol |
IUPAC-Name |
5-bromo-4-(2,5-dibromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5Br3N2O/c11-5-1-2-7(12)6(3-5)9-10(13)15-8(4-16)14-9/h1-4H,(H,14,15) |
InChI-Schlüssel |
SAXGLQYWZXTRIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C2=C(NC(=N2)C=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)

![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)

![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)

![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)


![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
